Superior Catalytic Efficiency vs. Short-Chain Analogs
4'-Nitrodecananilide (decanoyl pNA, C10) demonstrates a dramatically higher catalytic efficiency (kcat/Km) for FAAH compared to shorter-chain p-nitroanilide substrates. This is driven primarily by a significant increase in substrate binding affinity [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 9800 ± 200 M⁻¹s⁻¹ |
| Comparator Or Baseline | Hexanoyl pNA (C6): 170 ± 10 M⁻¹s⁻¹; Heptanoyl pNA (C7): 1120 ± 50 M⁻¹s⁻¹; Octanoyl pNA (C8): 3320 ± 170 M⁻¹s⁻¹ |
| Quantified Difference | 57.6-fold higher than C6; 8.75-fold higher than C7; 2.95-fold higher than C8 |
| Conditions | Assay: UV absorbance at 382 nm; Enzyme: Purified recombinant rat FAAH; Conditions: 25°C, 50 mM Tris-HCl (pH 9.0), 0.05% Triton X-100 [1] |
Why This Matters
The superior catalytic efficiency translates to a more sensitive assay, enabling detection of lower enzyme activities and more accurate determination of kinetic parameters, which is crucial for high-throughput screening and detailed mechanistic studies.
- [1] Patricelli, M. P., & Cravatt, B. F. (2001). Characterization and Manipulation of the Acyl Chain Selectivity of Fatty Acid Amide Hydrolase. Biochemistry, 40(20), 6107–6115. View Source
